N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring and a benzofuran moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide typically involves multi-step organic reactions
Benzofuran Core Synthesis: The benzofuran core can be synthesized via cyclization reactions involving phenols and aldehydes under acidic conditions.
Pyrazole Ring Formation: The pyrazole ring is often synthesized through the reaction of hydrazines with 1,3-diketones or β-keto esters.
Coupling and Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzofuran ring can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxamide group can be reduced to amines under catalytic hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles like halogens (Br₂, Cl₂) in the presence of Lewis acids (AlCl₃).
Major Products
Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.
Reduction: Formation of N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-amine.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore in drug design. It exhibits various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers are exploring its use in developing new therapeutic agents for treating diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its derivatives are employed in the production of dyes, pigments, and polymers with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide involves interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a bioisostere for various functional groups, allowing the compound to inhibit or modulate the activity of target proteins. The benzofuran moiety contributes to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dimethyl-1H-pyrazol-5-yl)-benzofuran-2-carboxamide
- N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-hydroxybenzofuran-2-carboxamide
- N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-chlorobenzofuran-2-carboxamide
Uniqueness
N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. This functional group can enhance the compound’s solubility and bioavailability, making it a promising candidate for drug development.
Properties
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-9-7-13(18(2)17-9)16-15(19)12-8-10-5-4-6-11(20-3)14(10)21-12/h4-8H,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXWHBPNDPFHCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.